Cas no 2098067-37-7 (Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone)

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring fused to an indoline scaffold via a carbonyl linkage. The hydroxymethyl substituent at the 6-position enhances its solubility and potential for further functionalization, making it a versatile intermediate in medicinal chemistry. The azetidine moiety contributes to conformational rigidity, which can improve binding affinity and metabolic stability in drug design. This compound is particularly valuable in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition. Its well-defined structure and reactive groups facilitate precise modifications for structure-activity relationship (SAR) studies.
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone structure
2098067-37-7 structure
Product name:Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
CAS No:2098067-37-7
MF:C13H16N2O2
MW:232.278343200684
CID:4776381

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
    • azetidin-3-yl-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone
    • Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
    • Inchi: 1S/C13H16N2O2/c16-8-9-1-2-10-3-4-15(12(10)5-9)13(17)11-6-14-7-11/h1-2,5,11,14,16H,3-4,6-8H2
    • InChI Key: BJGLPMPHWLGDEI-UHFFFAOYSA-N
    • SMILES: O=C(C1CNC1)N1C2C=C(CO)C=CC=2CC1

Computed Properties

  • Exact Mass: 232.121177757 g/mol
  • Monoisotopic Mass: 232.121177757 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • Molecular Weight: 232.28
  • XLogP3: -0.3

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A283986-1g
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7
1g
$ 570.00 2022-06-08
TRC
A283986-500mg
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-8196-1g
azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8196-10g
azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7 95%+
10g
$3034.0 2023-09-07
TRC
A283986-100mg
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-8196-5g
azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8196-2.5g
azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8196-0.25g
azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8196-0.5g
azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
2098067-37-7 95%+
0.5g
$627.0 2023-09-07

Additional information on Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone: A Comprehensive Overview

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone (CAS No. 2098067-37-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone.

The chemical structure of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone is composed of an azetidine ring and an indoline moiety, linked by a carbonyl group. The presence of the hydroxymethyl substituent on the indoline ring adds to the compound's complexity and contributes to its biological activity. The azetidine ring, a four-membered heterocycle, is known for its rigidity and ability to form stable complexes with various biological targets. This structural feature makes Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone an attractive candidate for drug design and development.

Several synthetic routes have been reported for the preparation of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone. One common approach involves the reaction of an azetidine derivative with an indoline carboxylic acid or its equivalent. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient one-pot synthesis method using microwave irradiation. This method not only reduces reaction time but also improves yield and purity, making it suitable for large-scale production.

The biological activities of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone have been extensively investigated in various preclinical studies. One notable application is its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play crucial roles in many cellular processes, including signal transduction, gene regulation, and apoptosis. Disrupting specific PPIs can lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders. Research has shown that Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone selectively binds to certain protein interfaces, thereby inhibiting their interactions and modulating downstream signaling pathways.

In addition to its PPI inhibition properties, Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone has demonstrated promising antitumor activity in both in vitro and in vivo models. A study published in the Cancer Research journal reported that this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism of action involves inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.

The pharmacokinetic properties of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone have also been evaluated. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, preliminary toxicology studies have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed.

To further enhance the therapeutic potential of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone, ongoing research is focused on optimizing its structure through rational drug design approaches. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its target proteins. These insights are guiding the development of more potent and selective analogs with improved pharmacological profiles.

In conclusion, Azetidin-3-y l(6-(hydroxymethyl)indolin -1 - yl )metha none strong > (CAS No . 20980 67 - 37 - 7 ) represents a promising lead compound in the field of medicinal chemistry . Its unique structural features , coupled with its diverse biological activities , make it a valuable candidate for further investigation . As research continues to advance , it is anticipated that this compound will play a significant role in the development of novel therapeutics for various diseases . p > article > response >

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